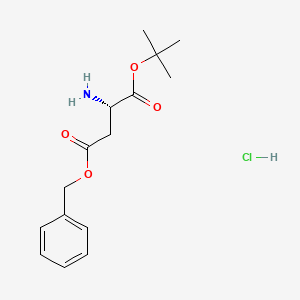
H-Asp(Obzl)-OtBu.HCl
Overview
Description
H-Asp(Obzl)-OtBu.HCl, also known as (S)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid tert-butyl ester hydrochloride, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis and serves as a protected form of aspartic acid, which is crucial for various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp(Obzl)-OtBu.HCl typically involves the protection of the amino and carboxyl groups of aspartic acid. The amino group is protected using a benzyl group (Obzl), and the carboxyl group is protected using a tert-butyl ester (OtBu). The hydrochloride (HCl) salt is then formed to enhance the stability and solubility of the compound.
Protection of the Amino Group: The amino group of aspartic acid is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Protection of the Carboxyl Group: The carboxyl group is protected by esterification with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Formation of Hydrochloride Salt: The protected aspartic acid derivative is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale esterification and protection reactions.
- Use of industrial-grade reagents and solvents.
- Implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Asp(Obzl)-OtBu.HCl undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield aspartic acid and its derivatives.
Substitution Reactions: The benzyl and tert-butyl protecting groups can be selectively removed through hydrogenolysis and acidolysis, respectively.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenolysis of the benzyl group.
Acidolysis: Trifluoroacetic acid (TFA) is often used to remove the tert-butyl ester group.
Major Products Formed
Aspartic Acid: The primary product formed after the removal of protecting groups.
Intermediate Derivatives: Various intermediate compounds can be formed depending on the reaction conditions and reagents used.
Scientific Research Applications
H-Asp(Obzl)-OtBu.HCl has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: The compound is used to study enzyme-substrate interactions and protein folding.
Pharmaceutical Research: It serves as a precursor for the synthesis of pharmaceutical compounds and drug candidates.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-Asp(Obzl)-OtBu.HCl primarily involves its role as a protected amino acid derivative. The protecting groups (benzyl and tert-butyl) prevent unwanted side reactions during peptide synthesis. Upon removal of these groups, the free aspartic acid can participate in various biochemical reactions, including enzyme catalysis and protein interactions.
Comparison with Similar Compounds
H-Asp(Obzl)-OtBu.HCl can be compared with other protected aspartic acid derivatives, such as:
H-Asp(OBzl)-OH: Lacks the tert-butyl ester group, making it less stable in certain conditions.
H-Asp(OBzl)-OBzl.HCl: Contains two benzyl protecting groups, offering different reactivity and stability profiles.
Uniqueness
This compound is unique due to its dual protection strategy, which provides enhanced stability and selective reactivity. This makes it particularly useful in complex peptide synthesis and other applications requiring precise control over reaction conditions.
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl (2S)-2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDLFDMXCRFHTQ-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718545 | |
| Record name | 4-Benzyl 1-tert-butyl L-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94347-11-2 | |
| Record name | 4-Benzyl 1-tert-butyl L-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


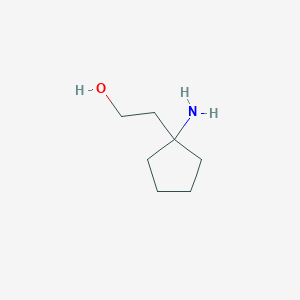
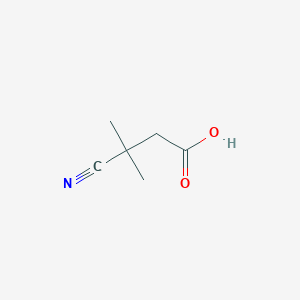
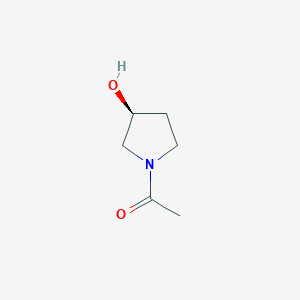
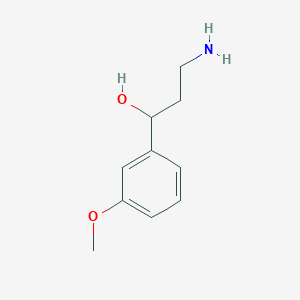
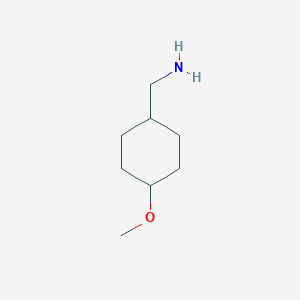

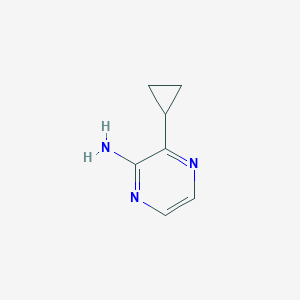
![7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B1526233.png)
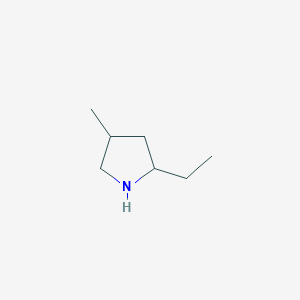
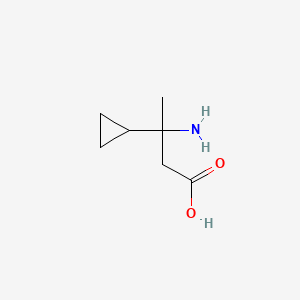
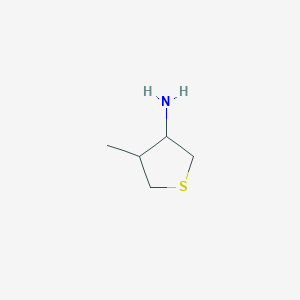
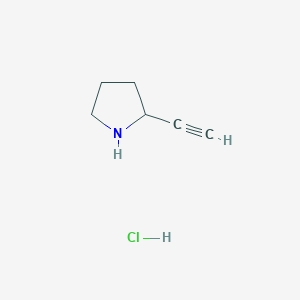
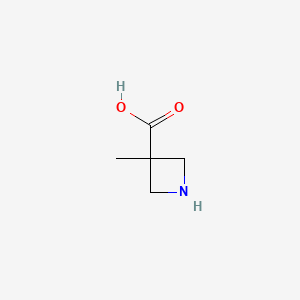
![Thieno[3,2-c]pyridine-6-carbohydrazide](/img/structure/B1526244.png)
